(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound , (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, appears to be a complex molecule that may have relevance in the field of medicinal chemistry due to its structural features, which include a benzothiazole moiety and a morpholino group. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and synthesis methods that could be pertinent to the synthesis and analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of a thiazole or thiadiazole ring, which is a common feature in many biologically active molecules. For instance, the efficient preparation of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from a dinitrile precursor, and its structure was confirmed by X-ray crystallography . Similarly, another synthesis approach for a thiazolyl compound involved the use of triethyl phosphate and orthogonal experimentation to optimize reaction conditions, leading to a high yield of the desired product . These methods could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with thiazole and thiadiazole rings is often characterized by techniques such as X-ray crystallography, as demonstrated in the first paper . This technique allows for the unambiguous determination of stereochemistry, which is crucial for understanding the compound's potential interactions with biological targets. The presence of the morpholino group in the compound of interest suggests additional complexity and the possibility of multiple conformations, which would need to be explored through similar structural analysis.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions at the thiazole or thiadiazole ring. The papers provided do not detail specific reactions for the compound , but they do suggest that modifications at the imino group and the acetic acid moiety are possible . These modifications could be used to further derivatize the compound or to attach it to other molecules, potentially altering its physical, chemical, or biological properties.
Physical and Chemical Properties Analysis
While the provided papers do not give specific information on the physical and chemical properties of this compound, they do imply that such compounds are likely to have significant solubility in organic solvents, given the synthesis conditions used . The presence of the morpholino group could also affect the compound's solubility in water and its overall polarity. The compound's stability, melting point, and other physical properties would need to be determined experimentally.
properties
IUPAC Name |
methyl 2-[2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-29-19(25)14-24-17-4-2-3-5-18(17)31-21(24)22-20(26)15-6-8-16(9-7-15)32(27,28)23-10-12-30-13-11-23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCTFUNTKHBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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